molecular formula C22H30N2O3 B5604635 3-(3,5-ditert-butyl-4-hydroxyphenyl)-N-[(E)-furan-2-ylmethylideneamino]propanamide

3-(3,5-ditert-butyl-4-hydroxyphenyl)-N-[(E)-furan-2-ylmethylideneamino]propanamide

Cat. No.: B5604635
M. Wt: 370.5 g/mol
InChI Key: DGIKCHMUOFBJPO-OEAKJJBVSA-N
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Description

3-(3,5-ditert-butyl-4-hydroxyphenyl)-N-[(E)-furan-2-ylmethylideneamino]propanamide is a complex organic compound known for its unique structure and potential applications in various fields. This compound features a hydroxyphenyl group, a furan ring, and a propanamide moiety, making it an interesting subject for chemical research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,5-ditert-butyl-4-hydroxyphenyl)-N-[(E)-furan-2-ylmethylideneamino]propanamide typically involves multiple steps. One common method starts with the preparation of 3,5-ditert-butyl-4-hydroxybenzaldehyde, which is then reacted with furan-2-carbaldehyde under specific conditions to form the intermediate compound. This intermediate is further reacted with propanamide to yield the final product. The reaction conditions often involve the use of solvents like ethanol or methanol and catalysts to facilitate the reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity of the final product. The reaction conditions are optimized to minimize by-products and maximize efficiency .

Chemical Reactions Analysis

Types of Reactions

3-(3,5-ditert-butyl-4-hydroxyphenyl)-N-[(E)-furan-2-ylmethylideneamino]propanamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. The reactions are typically carried out under controlled temperatures and pH to ensure selectivity and yield .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyphenyl group yields quinones, while reduction of the furan ring results in dihydrofuran derivatives .

Scientific Research Applications

3-(3,5-ditert-butyl-4-hydroxyphenyl)-N-[(E)-furan-2-ylmethylideneamino]propanamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential antioxidant properties due to the hydroxyphenyl group.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized as an additive in polymers to enhance stability and durability .

Mechanism of Action

The mechanism of action of 3-(3,5-ditert-butyl-4-hydroxyphenyl)-N-[(E)-furan-2-ylmethylideneamino]propanamide involves its interaction with various molecular targets. The hydroxyphenyl group can scavenge free radicals, providing antioxidant effects. The furan ring may interact with specific enzymes or receptors, modulating biological pathways. The propanamide moiety can enhance the compound’s solubility and bioavailability .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 3-(3,5-ditert-butyl-4-hydroxyphenyl)-N-[(E)-furan-2-ylmethylideneamino]propanamide apart is its combination of functional groups, which confer unique chemical and biological properties.

Properties

IUPAC Name

3-(3,5-ditert-butyl-4-hydroxyphenyl)-N-[(E)-furan-2-ylmethylideneamino]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H30N2O3/c1-21(2,3)17-12-15(13-18(20(17)26)22(4,5)6)9-10-19(25)24-23-14-16-8-7-11-27-16/h7-8,11-14,26H,9-10H2,1-6H3,(H,24,25)/b23-14+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGIKCHMUOFBJPO-OEAKJJBVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)CCC(=O)NN=CC2=CC=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)CCC(=O)N/N=C/C2=CC=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H30N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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